Compound Description: NPPA is a potential template for drug design against Chronic Myelogenous Leukemia (CML) [, ]. It exhibits an energy affinity of ΔG = -10.3 kcal/mol for the target kinase enzyme (PDB ID 2hyy) []. While its energy affinity is less negative than the control molecule Imatinib (ΔG = -12.8 kcal/mol) [], NPPA shows promise as a template for novel CML therapeutics.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit []. It forms R22(8) ring patterns through N—H⋯N hydrogen bonds and further connects to other molecules via N—H⋯N hydrogen bond pairs, resulting in tetrameric units [].
Imatinib
Compound Description: Imatinib is a therapeutic agent used to treat leukemia, known for its specific inhibition of tyrosine kinases [].
Relevance: While structurally distinct from 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, Imatinib is a relevant compound due to its activity as a tyrosine kinase inhibitor. The papers discussing NPPA utilize Imatinib as a control molecule for comparison in their CML drug design efforts [, ].
Compound Description: This compound represents the freebase form of Imatinib [].
Relevance: This compound is relevant due to its relationship to Imatinib, which serves as a benchmark for CML drug design in the papers studying NPPA [, ].
Compound Description: This class of compounds exhibits potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) [].
Relevance: Although structurally distinct from 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, compound 2a is relevant due to its inclusion in the research leading to the discovery of HNPC-A9229 [], a potent fungicide with a pyrimidin-4-amine core. This highlights the potential of exploring different substituents on the pyrimidine ring for various biological activities.
Compound Description: Epirimil is a promising anticonvulsant agent with low toxicity, belonging to toxicity class IV []. It exhibits potent anticonvulsant activity in PTZ-induced seizures in rats and MES-induced seizures in mice models [].
Compound Description: This class of compounds comprises 2/6-aryl/heteroaryl substituted derivatives of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine [].
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: This class of compounds exhibits potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) [].
Compound Description: This compound belongs to the 2-aminopyridine ligand family and forms a dimeric structure in the solid state via Namino–H···Npyridine interactions [].
tert-Butyl-(4-methyl-pyridin-2yl)-amine
Compound Description: This compound is a ligand in a tetranuclear copper(I) bromide complex [].
Alkyl and Aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines
Compound Description: This class of compounds was synthesized from 4-methylquinolin-2-ol in a three-step procedure involving nitration, chlorination, and amination [].
Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that demonstrates protective effects against learning and memory impairment in a rat model of Alzheimer's disease [].
Tris[(pyridin-2-yl)methyl]amine (TPA) and its Derivatives
Compound Description: TPA and its derivatives with phenyl groups at the 6-position of the pyridine rings are ligands used to study the structure and reactivity of copper(II) complexes with hydrogen peroxide [, ].
Compound Description: This compound acts as a ligand in a copper(II) complex, forming a distorted square-pyramidal geometry around the copper ion [].
N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing sulfoximine groups
Compound Description: This class of compounds has potential for treating and/or preventing diseases, including hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases [].
Compound Description: CYC116 is a potent inhibitor of aurora A and B kinases, exhibiting potent antiproliferative activities in various cancer cell lines. It is orally bioavailable and has demonstrated anticancer activity in vivo. CYC116 is currently undergoing phase I clinical evaluation in cancer patients [].
Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. It exhibits high selectivity for ACAT-1 over ACAT-2 and possesses favorable pharmacokinetic properties, leading to its selection as a clinical candidate for diseases involving ACAT-1 overexpression [].
Compound Description: TRV130 is a potent, selective, and G protein biased μ opioid receptor agonist. It demonstrates an improved therapeutic index compared to traditional opioids, suggesting reduced side effects. TRV130 is currently being evaluated in human clinical trials for acute severe pain management [].
Compound Description: This series of compounds is identified as potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating promising anticancer activity, particularly against breast cancer [].
Compound Description: ITP-2 represents a novel small molecule activator of Kv11.1 (hERG) channels, potentially offering therapeutic benefits for treating acquired and congenital long QT (LQT) syndrome [].
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to first and second-generation inhibitors. It exhibits potent anti-inflammatory activity with reduced emetogenicity [].
Compound Description: This series of chiral β-amino acid ester derivatives contains a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety and shows promising antiviral activity against tobacco mosaic virus (TMV) [].
Compound Description: This series of compounds acts as potent adenosine A2A receptor antagonists and shows potential for treating Parkinson's disease [].
Compound Description: This series of compounds was synthesized and demonstrated moderate to good anthelmintic activity against the South Indian adult earthworm Pheretima posthuma [].
Compound Description: This class of compounds exhibits both antimicrobial and anticancer activities. Some derivatives showed promising antiproliferative activity against a panel of human cancer cell lines, particularly against non-small cell lung cancer (NSCLC) cell line HOP-92 [].
Compound Description: This series of compounds, including DP-1 (fluoro), DP-2 (chloro), and DP-3 (bromo), has been studied for their hydrogen bonding properties using quantum chemical methods [].
Compound Description: These amide derivatives were synthesized and evaluated for their antibacterial activity [].
Overview
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a pyridine moiety at the 6-position, making it a potential candidate for various biological applications, particularly in drug design.
Source and Classification
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidine and its derivatives are integral components in many pharmaceuticals, including antiviral and anticancer agents. The specific structure of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Synthesis Analysis
Methods and Technical Details
The synthesis of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine can be achieved through several methods, primarily involving the use of palladium-catalyzed reactions. One effective approach includes the Buchwald-Hartwig amination, where an aryl halide reacts with a pyrimidine derivative in the presence of a palladium catalyst and a base.
Starting Materials: Typically, 2-amino-4-methylpyrimidine and 2-bromopyridine are used as starting materials.
Reaction Conditions: The reaction is conducted in solvents such as dimethylformamide or toluene under an inert atmosphere to prevent oxidation.
Yield: The yields can vary depending on the specific conditions, but optimized methods have reported yields as high as 82% under suitable conditions.
Molecular Structure Analysis
Structure and Data
The molecular formula for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is C10H10N4. The structure consists of:
Pyrimidine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 3.
Pyridine Substituent: A five-membered aromatic ring containing one nitrogen atom at position 6.
The compound exhibits distinct dihedral angles between the pyridine and pyrimidine rings, which can influence its biological activity and interaction with targets.
Crystal Structure
Crystallographic studies have shown that this compound can form hydrogen bonds that stabilize its structure, resulting in unique crystal packing arrangements.
Chemical Reactions Analysis
Reactions and Technical Details
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine can participate in various chemical reactions:
Amination Reactions: It can undergo further amination to introduce additional substituents on the pyridine or pyrimidine rings.
Hydrogenation: The compound can be hydrogenated to modify its reactivity profile, potentially enhancing its pharmacological properties.
Formation of Derivatives: By reacting with different electrophiles, numerous derivatives can be synthesized that may exhibit enhanced biological activities.
Mechanism of Action
Process and Data
The mechanism of action for compounds like 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine often involves:
Target Interaction: Binding to specific enzymes or receptors within cells, such as kinases or other proteins involved in cell signaling pathways.
Inhibition of Enzymatic Activity: Many pyrimidine derivatives act as inhibitors for enzymes involved in cancer progression, such as tyrosine kinases.
Biological Activity: The presence of both the pyridine and pyrimidine rings allows for versatile interactions with biological targets, contributing to their potential therapeutic effects.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine include:
Melting Point: Typically around 100–110 °C (exact values may vary based on purity).
Solubility: Soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.
Chemical Properties
The chemical stability of this compound is influenced by its functional groups:
Reactivity: The amine group is nucleophilic and can participate in further chemical transformations.
Stability under Conditions: The compound is relatively stable under standard laboratory conditions but may decompose under extreme acidic or basic conditions.
Applications
Scientific Uses
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine has several potential applications:
Drug Development: It serves as a scaffold for designing new drugs targeting diseases such as chronic myeloid leukemia (CML) and other cancers due to its inhibitory properties against specific kinases.
Biological Research: This compound is utilized in studies exploring the mechanisms of action of kinase inhibitors and their effects on cellular processes.
Synthetic Intermediate: It acts as an intermediate in synthesizing more complex pharmaceutical compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.